molecular formula C19H16F3N5O2 B2480924 (2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034342-89-5

(2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Katalognummer B2480924
CAS-Nummer: 2034342-89-5
Molekulargewicht: 403.365
InChI-Schlüssel: HTMJDUODXADLFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "(2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" involves multi-step organic reactions, including the use of specific inhibitors for medical purposes such as dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment (Ammirati et al., 2009). Another example is the synthesis of antiprotozoal agents through the creation of quinolin-piperazin-pyrrolidin methanone derivatives (Ansari et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by techniques such as X-ray diffraction, providing detailed insights into the molecular conformation, spatial arrangement, and interactions within the crystal lattice. For instance, compounds with bioactive heterocycles have been structurally elucidated and analyzed for antiproliferative activity, showcasing the complex interactions that govern their biological activities (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving these compounds often entail selective functionalization, substitution, and conjugation reactions, pivotal for modulating their biological activities. For example, the synthesis and evaluation of various derivatives for TRPV4 antagonistic activity for pain treatment illustrate the chemical modifications and structure-activity relationships critical in developing therapeutic agents (Tsuno et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of these compounds in biological systems and their formulation into dosage forms. The synthesis and characterization of similar compounds provide valuable information on these aspects, facilitating their application in drug development processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the therapeutic efficacy and safety of these compounds. Studies on their metabolism, excretion, and pharmacokinetics, such as the detailed examination of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, reveal the metabolic pathways and potential for drug interactions (Sharma et al., 2012).

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

  • A study on a similar compound, a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment, examined its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This research provides insights into the drug's absorption, major metabolic pathways, and elimination processes (Sharma et al., 2012).

Synthesis and Molecular Docking

  • Research on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, structurally related to the compound , showed significant anti-proliferative activities in human breast cancer cell lines. Molecular docking studies provided insights into their binding affinity and structure-activity relationship (Parveen et al., 2017).

Pharmacological Properties

  • A study on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents and structurally similar to the compound, detailed its synthesis, antibacterial activities, and pharmacological properties. This research is valuable for understanding the potential medical applications of such compounds (Chu et al., 1991).

Imaging Agents in Parkinson's Disease

  • The synthesis of HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, is related to the compound of interest. It illustrates the process of creating imaging agents for neurological conditions (Wang et al., 2017).

Antibacterial Agents

  • A study on piperazinyl oxazolidinone, an antibacterial agent active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, highlights the structural activity and potential medical applications of compounds with a piperazine structure (Tucker et al., 1998).

CNS Stimulant Activity

  • Research on 5,8-methanoquinazolines fused with imidazole, thiadiazole, pyrimidine, and 1,3,5-triazine, which are structurally related, demonstrated central nervous system stimulant activities. This study provides insights into the neurological potential of such compounds (Nagai et al., 1998).

Eigenschaften

IUPAC Name

4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)15-10-16(24-11-23-15)26-5-7-27(8-6-26)18(29)13-9-17(28)25-14-4-2-1-3-12(13)14/h1-4,9-11H,5-8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMJDUODXADLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.